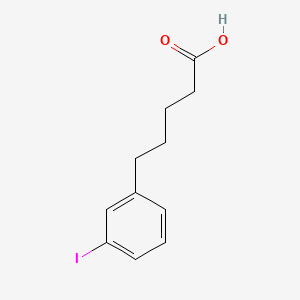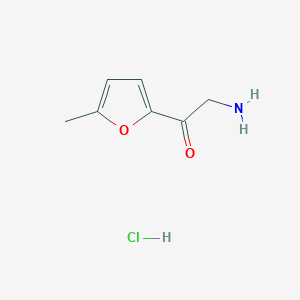![molecular formula C9H15NO2 B13662074 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide CAS No. 72948-84-6](/img/structure/B13662074.png)
4-Hydroxybicyclo[2.2.2]octane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybicyclo[222]octane-1-carboxamide is an organic compound with the molecular formula C9H15NO2 It is a derivative of bicyclo[222]octane, featuring a hydroxyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane derivatives.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various hydroxylation reactions.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
4-Hydroxybicyclo[2.2.2]octane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: This compound features a methyl ester group instead of a carboxamide group.
Uniqueness: 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its rigid bicyclic structure and the presence of both hydroxyl and carboxamide groups make it a versatile compound for various applications.
Propriétés
Numéro CAS |
72948-84-6 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-hydroxybicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H2,10,11) |
Clé InChI |
BUVPLGJELHTJDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


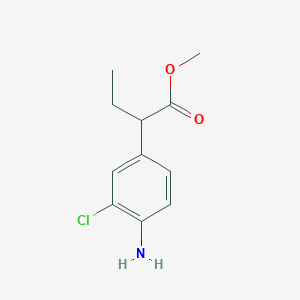
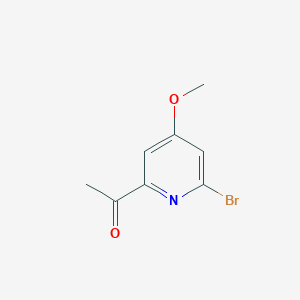
![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
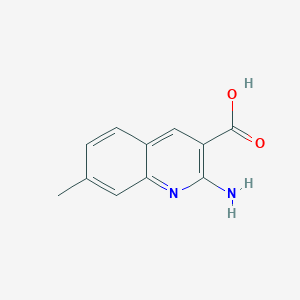
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
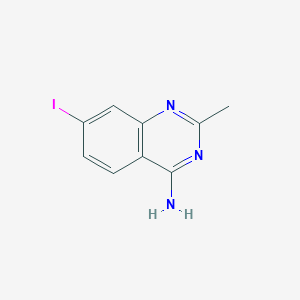
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
